molecular formula C20H15F2NO4 B2457622 N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-48-9

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2457622
CAS No.: 1021060-48-9
M. Wt: 371.34
InChI Key: WKQOULXQRHDKIJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by the presence of fluorobenzyl groups and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as 4-fluorobenzylamine and 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. These intermediates are then reacted under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO4/c21-15-5-1-13(2-6-15)10-23-20(25)18-9-17(24)19(12-27-18)26-11-14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQOULXQRHDKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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